molecular formula C7H14N2Si B3361645 1-Methyl-5-(trimethylsilyl)-1H-pyrazole CAS No. 92524-99-7

1-Methyl-5-(trimethylsilyl)-1H-pyrazole

Cat. No.: B3361645
CAS No.: 92524-99-7
M. Wt: 154.28 g/mol
InChI Key: BJLBAUWYTLSNFP-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Derivatives in Advanced Synthetic Applications

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in an aromatic ring. mdpi.comwikipedia.org This structural motif is not merely a synthetic curiosity; it is considered a "biologically privileged" scaffold due to its prevalence in a wide array of compounds with significant pharmaceutical and biological properties. mdpi.comnih.gov The pyrazole nucleus is a core component in numerous commercial products, demonstrating its versatility across different sectors of the chemical industry. mdpi.com

In medicinal chemistry, pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. mdpi.comresearchgate.net This has led to the development of several successful drugs incorporating the pyrazole ring. Notable examples include:

Celecoxib (Celebrex): A potent anti-inflammatory drug. wikipedia.orgnih.gov

Rimonabant: An anti-obesity agent. nih.gov

Stanozolol: An anabolic steroid. wikipedia.org

Pyroxasulfone: An agricultural herbicide, derived from a pyrazole intermediate. google.com

The synthetic utility of pyrazoles is vast, with numerous methods developed for their construction. The most classical and widely used approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comwikipedia.org Modern advancements have introduced more sophisticated methods, including transition-metal catalyzed reactions, multicomponent processes, and microwave-assisted synthesis, allowing for the efficient and regioselective production of highly substituted pyrazoles. mdpi.commdpi.comias.ac.inorganic-chemistry.org This continuous evolution in synthetic strategies underscores the enduring importance of pyrazole derivatives as key building blocks in contemporary organic chemistry. researchgate.net

Significance of Organosilicon Chemistry in Modern Synthetic Methodologies

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved from a niche area into a cornerstone of modern synthetic chemistry. nih.govwikipedia.org The unique properties of the silicon atom compared to carbon endow organosilicon compounds with distinct reactivity and utility. The carbon-silicon bond is longer and weaker than a carbon-carbon bond, and it is polarized towards the more electronegative carbon atom. wikipedia.org This polarity, along with the high affinity of silicon for electronegative elements like oxygen and fluoride (B91410), dictates much of its chemical behavior. wikipedia.org

The field's expansion is driven by the diverse applications of organosilicon compounds as synthetic intermediates, reagents, and protecting groups. nih.govresearchgate.net Key areas where organosilicon chemistry has made a significant impact include:

Protecting Groups: Silyl (B83357) ethers are widely used to protect hydroxyl groups due to their ease of formation and selective cleavage under specific conditions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example used for protecting N-H bonds in heterocycles like pyrroles and pyrazoles. mdpi.com

Transition Metal-Catalyzed Cross-Coupling: Organosilicon compounds are effective partners in various cross-coupling reactions (e.g., Hiyama coupling), allowing for the formation of new carbon-carbon bonds. nih.gov

Hydrosilylation: The addition of a silicon-hydride bond across an unsaturated bond (like an alkene or alkyne) is a fundamental method for creating organosilicon compounds. wikipedia.org

Stereocontrol: Chiral organosilicon reagents and the use of silicon tethers have been instrumental in achieving high levels of chemo-, stereo-, and enantioselectivity in organic reactions. nih.gov

The continuous development of new silicon-based reagents and reactions highlights the sustained growth and importance of this discipline in addressing modern synthetic challenges. nih.govresearchgate.net

Contextualizing 1-Methyl-5-(trimethylsilyl)-1H-pyrazole within Silylated Heterocyclic Chemistry

This compound is a silylated heterocyclic compound that merges the functionalities of both its parent structures. The presence of the trimethylsilyl (B98337) (TMS) group on the pyrazole ring imparts specific chemical properties and provides a handle for further synthetic transformations.

Physicochemical Properties

The properties of this compound are documented in chemical databases.

PropertyValueReference
CAS Number 92524-99-7 guidechem.com
Molecular Formula C₇H₁₄N₂Si guidechem.comcymitquimica.com
Molecular Weight 154.28 g/mol cymitquimica.com

This table presents selected physicochemical data for this compound.

Synthesis and Structure

The synthesis of the parent compound, 3-methyl-5-(trimethylsilyl)-1H-pyrazole, can be achieved through a cycloaddition reaction. A literature procedure involves the reaction of trimethylsilyldiazomethane (B103560) with methacrylonitrile. nih.gov Subsequent N-methylation would yield the title compound. The crystal structure of the N-H tautomer, 5-trimethylsilyl-3-methyl-1H-pyrazole, confirms its molecular identity and shows that it exists as a hydrogen-bonded tetramer in the solid state. nih.govpsu.edu The substitution of a bulky group like tert-butyl with a trimethylsilyl group is a known strategy to modify the properties of pyrazole-based ligands, such as those used in 'scorpionate' coordination chemistry. nih.gov

Reactivity and Synthetic Utility

The trimethylsilyl group is the key to the synthetic utility of this compound. Silyl groups on aromatic rings are known to be susceptible to electrophilic ipso-substitution, where the silyl group itself is displaced by an incoming electrophile, rather than a hydrogen atom. wikipedia.org This allows for regioselective functionalization at the C5 position of the pyrazole ring, which might otherwise be difficult to achieve.

Furthermore, the silicon-carbon bond can be activated for other transformations. For instance, palladium-catalyzed C-H activation of a TMS group has been reported as a method to access other silylated pyrazole derivatives, showcasing the synthetic flexibility offered by the silyl moiety. acs.org The silyl group can also be removed under specific conditions, a process known as desilylation or deprotection. arkat-usa.org For example, N-Boc protected pyrazoles can be selectively deprotected, and methods for removing silyl groups from heterocyclic systems are crucial for multi-step syntheses. mdpi.comarkat-usa.org

The lithiation of related 1-methyl-pyrazoles is a powerful strategy for introducing various functional groups. enamine.net The presence of the silyl group on this compound can influence the regioselectivity of such metallation reactions, making it a tailored substrate for building more complex molecular architectures.

Research Findings on Silylated Pyrazole Reactivity

Reaction TypeReagents/ConditionsProduct TypeSignificanceReference(s)
Ipso-Substitution Electrophile (e.g., Br⁺)5-Bromo-1-methyl-1H-pyrazoleRegioselective introduction of functional groups by displacing the TMS group. wikipedia.org
Deprotection/Desilylation Fluoride source (e.g., TBAF) or acid1-Methyl-1H-pyrazoleRemoval of the silyl group to unmask the C-H bond. mdpi.com
Lithiation/Functionalization n-BuLi, then Electrophile (e.g., CO₂)1-Methyl-1H-pyrazole-5-carboxylic acidSilyl group directs ortho-metalation for subsequent functionalization. enamine.net

This table summarizes key research findings and potential reactions involving silylated pyrazoles, illustrating the synthetic utility of the trimethylsilyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-(2-methylpyrazol-3-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2Si/c1-9-7(5-6-8-9)10(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLBAUWYTLSNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537242
Record name 1-Methyl-5-(trimethylsilyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92524-99-7
Record name 1-Methyl-5-(trimethylsilyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methyl 5 Trimethylsilyl 1h Pyrazole and Its Structural Analogs

Direct Synthetic Approaches to Pyrazole (B372694) Core Formation

Direct approaches focus on constructing the pyrazole ring with the trimethylsilyl (B98337) group already incorporated into one of the precursors. These methods are often efficient as they build the target scaffold in a single key step.

[3+2] Cycloaddition Reactions (e.g., involving Trimethylsilyl Diazomethane and Alkynes)

The 1,3-dipolar cycloaddition between a diazo compound and a dipolarophile, such as an alkyne or alkene, is a powerful and atom-economical method for synthesizing five-membered heterocyclic rings like pyrazoles. researchgate.net In the context of silylated pyrazoles, (trimethylsilyl)diazomethane serves as a key 1,3-dipole. This reagent offers a safer and more efficient alternative to diazomethane for various synthetic applications, including the generation of functionalized pyrazolines and pyrazoles. researchgate.net

The reaction with alkynes typically proceeds to directly afford the aromatic pyrazole ring. The regioselectivity of the cycloaddition can be influenced by steric and electronic factors of both the alkyne and the diazoalkane. mdpi.comnih.gov The bulky trimethylsilyl group on the diazomethane often plays a significant role in directing the regiochemical outcome of the reaction. researchgate.netmdpi.com For instance, the reaction of (trimethylsilyl)diazomethane with terminal alkynes can lead to the formation of 5-(trimethylsilyl)-1H-pyrazoles after tautomerization. A specific literature procedure for a structural analog involves the reaction of trimethylsilyldiazomethane (B103560) with n-butyllithium, followed by a reaction with an α,β-unsaturated nitrile like methacrylonitrile to yield 3-methyl-5-trimethylsilyl-1H-pyrazole. nih.gov

Continuous-flow methodologies have also been developed for the 1,3-dipolar cycloaddition of terminal alkynes with (trimethylsilyl)diazomethane, which can be generated in-situ from trimethylsilylmethylamine. nih.gov This approach not only improves safety but can also reduce reaction times significantly compared to batch conditions. nih.gov

DipolarophileDiazo ReagentConditionsProduct TypeReference
Terminal Alkynes(Trimethylsilyl)diazomethaneHeating, solvent-free or in solutionRegioisomeric mixture of silylated pyrazoles researchgate.net
α,β-Unsaturated Esters(Trimethylsilyl)diazomethaneSolution, room temperature or heatingSilylated 1-pyrazolines, which can isomerize or undergo desilylation nih.gov
Methacrylonitrile(Trimethylsilyl)diazomethane / n-BuLiSequential reaction3-methyl-5-trimethylsilyl-1H-pyrazole nih.gov
2-chloro-4-ethynylbenzonitrile(Trimethylsilyl)diazomethane (in-situ)Continuous-flow, 100-120 °C2-Chloro-4-(5-(trimethylsilyl)-1H-pyrazol-3-yl)benzonitrile (initially) nih.gov
Table 1. Examples of [3+2] Cycloaddition Reactions for Silylated Pyrazole Synthesis.

Cyclocondensation Reactions for Pyrazole Ring Assembly

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine (B178648) derivative, a process known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.govwikipedia.org This approach can be adapted for the synthesis of 1-Methyl-5-(trimethylsilyl)-1H-pyrazole by using appropriately substituted precursors.

For the target molecule, the synthesis would require the reaction of a silylated 1,3-dicarbonyl equivalent with methylhydrazine. The primary challenge in this approach is the regioselectivity of the condensation, as unsymmetrical 1,3-dicarbonyls can potentially yield two isomeric pyrazoles. However, the reaction conditions can often be tuned to favor one regioisomer over the other. For example, the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine can be controlled to selectively produce 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. google.com A similar strategy could be envisioned using a β-ketoester bearing a trimethylsilyl group at the γ-position.

Multicomponent reactions that generate the 1,3-dicarbonyl intermediate in situ have also been developed, streamlining the synthesis of substituted pyrazoles. beilstein-journals.orgnih.gov These one-pot procedures enhance efficiency by avoiding the isolation of intermediates. beilstein-journals.org

1,3-DielectrophileHydrazine DerivativeKey FeaturesProduct TypeReference
1,3-DiketonesHydrazineClassic Knorr synthesisSubstituted pyrazoles wikipedia.org
α,β-Unsaturated KetonesHydrazineForms pyrazoline intermediate, followed by oxidationSubstituted pyrazoles nih.govresearchgate.net
In-situ generated 1,3-dicarbonylsHydrazineMulticomponent, one-pot reactionSubstituted pyrazoles beilstein-journals.orgnih.gov
N,S-thioketal intermediatesMethylhydrazineOne-pot condensation allows for highly substituted productsTetra-substituted phenylaminopyrazoles nih.gov
Table 2. Overview of Cyclocondensation Strategies for Pyrazole Synthesis.

Regioselective Introduction of the Trimethylsilyl Group

An alternative and highly effective strategy involves the introduction of the trimethylsilyl group onto a pre-formed 1-methylpyrazole (B151067) ring. This post-synthetic modification relies on achieving high regioselectivity to ensure the silyl (B83357) group is installed at the desired C5 position.

Directed Metalation Strategies (e.g., Lithiation, Magnesiation)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edunih.gov The strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. baranlab.org In the case of N-substituted pyrazoles, the nitrogen atoms of the ring themselves can direct the metalation.

For 1-methylpyrazole, lithiation using n-butyllithium (n-BuLi) has been shown to be highly regioselective, with the outcome dependent on the reaction conditions. nih.gov Under kinetically controlled conditions (e.g., short reaction time at low temperature), deprotonation occurs at the N-methyl group. However, under thermodynamically controlled conditions (e.g., allowing the reaction to warm), the thermodynamically more stable 5-lithio-1-methylpyrazole is formed. This thermodynamic product is the key intermediate for the synthesis of the target compound. Quenching this lithiated species with a suitable silicon electrophile, such as trimethylsilyl chloride (TMSCl), installs the trimethylsilyl group regioselectively at the C5 position. nih.gov

The regioselectivity can be rationalized by computational studies, which indicate that the 5-lithiated species is more stable, especially when solvation effects are considered. nih.gov This thermodynamic preference makes directed metalation a highly reliable method for accessing 5-substituted 1-methylpyrazoles.

SubstrateReagentConditionsIntermediateOutcomeReference
1-Methylpyrazolen-BuLiKinetic (THF, low temp, short time)1-(lithiomethyl)pyrazoleFunctionalization of the methyl group nih.gov
1-Methylpyrazolen-BuLiThermodynamic (THF, warming)5-Lithio-1-methylpyrazoleFunctionalization at the C5 position nih.gov
O-phenyl N,N-diethylcarbamates-BuLi / TMEDASequential metalation at -78 °COrtho-lithiated carbamateSequential functionalization nih.gov
Table 3. Regiocontrol in the Lithiation of 1-Methylpyrazole and Related Systems.

Transition Metal-Catalyzed C-H Silylation Methods

In recent years, transition-metal-catalyzed C-H activation has emerged as a step-economical strategy for forming carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials like organohalides or organometallics. nih.govbohrium.com This approach has been successfully applied to the C-H functionalization of pyrazoles. dntb.gov.ua

Palladium-catalyzed reactions, in particular, have been developed for the silylation of C-H bonds. researchgate.netsemanticscholar.org These methods can provide access to silylated pyrazole derivatives through the direct coupling of a pyrazole C-H bond with a silicon-containing reagent. The regioselectivity of these reactions is a critical challenge and is often controlled by the directing ability of substituents on the pyrazole ring or by the specific ligand-catalyst system employed. bohrium.com For N-alkylpyrazoles, C-H functionalization often occurs preferentially at the C5 position, which aligns with the requirement for synthesizing this compound. bohrium.com While direct C-H silylation of pyrazoles is a developing area, it represents a promising and atom-efficient future direction for the synthesis of these compounds. researchgate.net

Strategies Involving Protecting Groups

The use of protecting groups is a fundamental strategy in organic synthesis to temporarily mask a reactive functional group, thereby preventing unwanted side reactions and directing reactivity to other sites. In pyrazole chemistry, N-protecting groups can be employed to modulate reactivity and control regioselectivity during synthetic transformations.

Utilization of 2-(Trimethylsilyl)ethoxymethyl (SEM) as a Protecting Group

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile and widely utilized protecting group for nitrogen atoms within heterocyclic compounds, including pyrazoles. researchgate.netmdpi.com Its application is crucial in multi-step syntheses, where it safeguards reactive N-H sites, enabling regioselective functionalization at other positions of the pyrazole ring. nih.gov The SEM group is particularly advantageous for its stability under various reaction conditions and its ability to direct lithiation to adjacent positions. researchgate.netsemanticscholar.org

The introduction of the SEM group onto a pyrazole ring is typically achieved through N-alkylation using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base. Common bases for this transformation include sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). researchgate.net The base deprotonates the pyrazole nitrogen, forming an anion that subsequently acts as a nucleophile, attacking the SEM-Cl to form the N-protected pyrazole. Due to the steric bulk of the trimethylsilyl moiety, the SEM group preferentially protects the less sterically hindered nitrogen (N1).

Once protected, the SEM-pyrazole can undergo various transformations. A key application of the SEM group is its role as an effective director for lithiation at the neighboring C-5 position. researchgate.netnih.gov This directed metalation allows for the introduction of a wide array of electrophiles at a specific carbon atom, a critical step in the synthesis of complex substituted pyrazoles. researchgate.net

Furthermore, a "SEM switch" strategy has been developed to achieve functionalization at the otherwise less reactive C-3 position. nih.gov This process involves the transposition of the SEM group from one nitrogen to the other in a single step, which concurrently transforms the unreactive C-3 position into a reactive C-5 position, thereby enabling sequential arylation or other modifications at different sites of the pyrazole core. nih.gov This strategic use of the SEM group provides a pathway to fully substituted pyrazoles with complete regiocontrol over all substituents. nih.gov

Table 1: Representative Conditions for SEM Protection of Pyrazoles

Starting Material Reagents Base Solvent Conditions Product Yield Reference
1H-Pyrazole SEM-Cl NaH DMF Ambient temperature, 2h 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole 78% researchgate.net

Chemoselective Deprotection Protocols for Silyl-Substituted Pyrazoles

The removal of silyl-based protecting groups is a critical final step in many synthetic sequences. In the context of silyl-substituted pyrazoles, such as this compound and its analogs, chemoselectivity is paramount. This involves the selective cleavage of one type of silyl group (e.g., a protecting group like SEM) while leaving other silyl groups (e.g., a functional trimethylsilyl group) intact. nih.govgelest.com

The most common method for the deprotection of the SEM group involves the use of fluoride (B91410) ion sources. harvard.eduwikipedia.org Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like THF are frequently employed. researchgate.netharvard.edu The high affinity of fluoride for silicon drives the cleavage of the Si-C bond in the SEM group, leading to its removal under relatively mild conditions. harvard.edu This method is generally compatible with other functional groups, but careful control of conditions is necessary to avoid undesired side reactions or the cleavage of other silyl groups. nih.gov

Beyond fluoride-based reagents, other protocols have been developed for silyl group removal, offering different levels of selectivity. nih.gov For instance, acidic conditions can be used to cleave silyl ethers, with the rate of hydrolysis being dependent on the steric bulk of the silyl group. gelest.com However, strong acids may not be suitable for sensitive substrates. nih.gov

Alternative mild and selective methods have been reported for the deprotection of various silyl ethers, which could be applicable to pyrazole systems. These include:

Wilkinson's catalyst (Rh(PPh₃)₃Cl) and catechol borane: This system provides a mild, reductive method for deprotecting certain silyl ethers, offering a high degree of selectivity. nih.gov

Sodium hydride in DMF: This combination has been shown to be effective for the rapid and chemoselective deprotection of aryl silyl ethers at room temperature, leaving alkyl silyl ethers untouched. rsc.orgresearchgate.net

Selectfluor: In a microwave-assisted protocol, this reagent can chemoselectively cleave a range of alkyl silyl ethers in the presence of aryl silyl ethers. organic-chemistry.org

Magnesium bromide and lithium tetrafluoroborate: These reagents have been developed as alternative, mild options for cleaving SEM ethers. wikipedia.org

Table 2: Selected Reagents for Silyl Group Deprotection

Reagent(s) Silyl Group Cleaved Conditions Key Features Reference
Tetrabutylammonium fluoride (TBAF) SEM, various silyl ethers Typically THF, room temp Very common, effective for Si-O and SEM cleavage researchgate.netgelest.comharvard.edu
Hydrofluoric acid (HF) Various silyl ethers Acetonitrile, 0 °C Potent reagent, can be selective (e.g., HF•pyr) gelest.comharvard.edu
Wilkinson's catalyst / Catechol borane TES, TBS, TIPS ethers Reductive Mild, selective, no aqueous work-up required nih.gov
Sodium Hydride / DMF Aryl silyl ethers Room temperature Rapid, chemoselective for aryl vs. alkyl silyl ethers rsc.org
Selectfluor TBDMS, TIPS, TBDPS alkyl ethers Microwave, CH₃CN/MeOH Chemoselective for alkyl vs. aryl silyl ethers organic-chemistry.org

Table of Compounds

Compound Name
This compound
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
Sodium hydride (NaH)
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Indazole
Tetrabutylammonium fluoride (TBAF)
Wilkinson's catalyst (Tris(triphenylphosphine)rhodium(I) chloride)
Catechol borane
Selectfluor
Magnesium bromide
Lithium tetrafluoroborate

Reactivity and Mechanistic Investigations of 1 Methyl 5 Trimethylsilyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

Electrophilic substitution is a fundamental reaction class for aromatic heterocycles like pyrazole. In 1-methylpyrazole (B151067), the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. The introduction of a trimethylsilyl (B98337) group at the C5 position adds another layer of complexity, influencing both the position of the reaction and the mechanism.

Regioselectivity and Positional Reactivity (e.g., Halogenation, Nitration, Formylation)

The outcome of electrophilic substitution on 1-methyl-5-(trimethylsilyl)-1H-pyrazole is a contest between attack at the electronically activated C4 position and ipso-substitution at the silylated C5 position.

Halogenation: The halogenation of pyrazoles typically occurs at the C4 position due to its higher nucleophilicity. nih.govnih.govuchicago.edu In the case of this compound, reaction with electrophilic halogenating agents like bromine (Br₂) and iodine chloride (ICl) can lead to substitution at the C4 position, accompanied by the loss of the silyl (B83357) group (halodesilylation). nih.gov For instance, the reaction with Br₂ or ICl can yield 4-bromo-1-methyl-1H-pyrazole and 4-iodo-1-methyl-1H-pyrazole, respectively. nih.gov Further reaction with excess bromine results in bromodesilylation to afford 4,5-dibromo-1-methylpyrazole. nih.gov This indicates that after initial substitution at C4, the C5 position, now activated by the initial halogen, can undergo electrophilic substitution with loss of the TMS group. Interestingly, reaction with iodine (I₂) has been observed to preferentially attack the C3-position, highlighting the nuanced reactivity that can be influenced by the specific electrophile used. nih.gov

Nitration: Direct nitration studies on this compound are not extensively documented. However, the nitration of related 1-methylpyrazole derivatives provides strong predictive insight. The nitration of 1-methylpyrazole itself, using reagents like nitric acid in trifluoroacetic anhydride, yields 1-methyl-4-nitropyrazole. semanticscholar.orgnih.gov Similarly, acetyl-substituted 1-methylpyrazoles undergo nitration at the 4-position. enamine.net Given that the C4 position is the most activated site for electrophilic attack in the 1-methylpyrazole system, it is the expected site of nitration for this compound. nih.govsemanticscholar.org The reaction would likely proceed via attack of a nitronium ion (or related electrophile) at C4.

Formylation: The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent (an electrophilic iminium species), is a standard method for formylating electron-rich heterocycles. researchgate.netorganic-chemistry.org For pyrazole derivatives, this reaction consistently leads to formylation at the C4 position. organic-chemistry.orgwikipedia.orgresearchgate.net For example, 1,3-disubstituted 5-chloro-1H-pyrazoles are formylated exclusively at the C4 position under Vilsmeier-Haack conditions. wikipedia.org Therefore, it is anticipated that this compound would react similarly to produce this compound-4-carbaldehyde.

Table 1: Regioselectivity in Electrophilic Substitution of this compound
ReactionReagent(s)Primary ProductPosition of SubstitutionReference
Halogenation (Bromination)Br₂4-Bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazoleC4 nih.gov
Halogenation (Iodination)ICl4-Iodo-1-methyl-5-(trimethylsilyl)-1H-pyrazoleC4 nih.gov
Nitration (Predicted)HNO₃/Ac₂O1-Methyl-4-nitro-5-(trimethylsilyl)-1H-pyrazoleC4 semanticscholar.orgnih.gov
Formylation (Predicted)POCl₃/DMFThis compound-4-carbaldehydeC4 wikipedia.orgresearchgate.net

Influence of the Trimethylsilyl Group on Aromatic Reactivity

The trimethylsilyl (TMS) group exerts a significant influence on the electrophilic substitution reactions of the pyrazole ring, primarily through two mechanisms:

Ipso-Substitution (Desilylation): The Si-C bond is susceptible to cleavage by strong electrophiles. This process, known as ipso-substitution or desilylation, results in the replacement of the TMS group with the incoming electrophile. This provides a synthetic route to C5-substituted pyrazoles that might be otherwise difficult to access, as direct electrophilic attack at C5 is electronically disfavored compared to C4. nih.gov The halodesilylation reactions mentioned previously are prime examples of this effect. nih.gov

Directing Group: While direct electrophilic attack is favored at C4, the TMS group at C5 can be used strategically. It can be removed under specific conditions, such as with fluoride (B91410) ions, to generate a transient carbanionic species at the C5 position. nih.gov This carbanion can then react with a variety of electrophiles, effectively directing functionalization to the C5 position in a two-step sequence.

Nucleophilic Substitution Reactions

Nucleophilic substitution on the pyrazole ring is generally challenging due to the electron-rich nature of the heterocycle. Such reactions typically require significant activation by strongly electron-withdrawing groups or involve the unique reactivity of the silicon-carbon bond.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The classical Nucleophilic Aromatic Substitution (SNAr) mechanism requires the presence of potent electron-withdrawing groups on the aromatic ring to stabilize the intermediate Meisenheimer complex. nih.gov The this compound molecule itself, lacking such activation, is not expected to undergo SNAr reactions. The TMS group is not a sufficient activating group for this pathway.

To illustrate the requirements for SNAr on a pyrazole ring, the case of 1-methyl-3,4,5-trinitro-1H-pyrazole is informative. In this heavily nitrated system, the nitro group at the C5 position is readily displaced by a wide range of nucleophiles, including amines, thiols, and phenols. osti.gov The three nitro groups strongly polarize the ring, making the C5 carbon atom highly electrophilic and stabilizing the negative charge in the intermediate complex, thus facilitating the substitution.

Reactions Involving Activated Silicon-Carbon Bonds

A more relevant pathway for nucleophilic attack involving this compound centers on the activation of the silicon-carbon bond. Organosilicon compounds can be "activated" towards cleavage by nucleophiles, particularly fluoride ions (e.g., from TBAF - tetrabutylammonium (B224687) fluoride). organic-chemistry.orgresearchgate.net

This activation proceeds via the formation of a hypervalent, pentacoordinate silicon species. This intermediate weakens the Si-C bond, making the pyrazole ring effectively a leaving group. researchgate.net In the presence of an electrophile, this process can result in regioselective carbodesilylation at the C5 position. nih.gov The high regiospecificity of this fluoride-catalyzed reaction is rationalized by the stabilization of the transient carbanionic character at the C5 position of the pyrazole ring upon cleavage of the Si-C bond. nih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While organosilicon compounds can participate directly in Hiyama-type couplings, a more common strategy involves converting the silylated pyrazole into a more reactive halo-pyrazole, which then undergoes coupling.

Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride activator. wikipedia.orgorganic-chemistry.org The fluoride ion is crucial for activating the organosilane to form a hypervalent silicon species, which facilitates the transmetalation step in the catalytic cycle. While theoretically possible for this compound to act as the organosilane partner, this application is not widely reported. The reaction often requires specific types of silanes (e.g., silanols, alkoxysilanes) for high efficiency. organic-chemistry.orggelest.com

A more synthetically practical approach involves leveraging the TMS group as a directing group for halogenation. As described in section 3.1.1, this compound can be converted into a C4- or C5-halopyrazole. nih.gov These halopyrazoles are excellent substrates for a variety of well-established cross-coupling reactions.

Coupling of Derived Halopyrazoles:

Suzuki-Miyaura Coupling: 4-Iodo- or 5-iodo-1-methylpyrazoles, readily synthesized from the silylated precursor, can be coupled with boronic acids or their esters under Suzuki-Miyaura conditions to introduce aryl or vinyl groups. nih.gov

Sonogashira Coupling: Similarly, these iodopyrazoles are suitable partners for Sonogashira coupling with terminal alkynes to yield alkynylpyrazoles. nih.gov

This indirect strategy highlights the utility of this compound as a versatile intermediate, where the TMS group enables regioselective functionalization that paves the way for powerful C-C bond-forming reactions.

Table 2: Cross-Coupling Strategies Involving this compound Derivatives
Initial SubstrateReaction SequenceCoupling PartnerCoupling TypeFinal Product TypeReference
This compound1. Iodination 2. Pd-catalyzed couplingArylboronic acidSuzuki-MiyauraAryl-substituted 1-methylpyrazole nih.gov
This compound1. Iodination 2. Pd-catalyzed couplingTerminal alkyneSonogashiraAlkynyl-substituted 1-methylpyrazole nih.gov
This compoundDirect Coupling (Fluoride-activated)Aryl halideHiyama (Potential)5-Aryl-1-methylpyrazole wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling with Silylated Pyrazoles or Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. acs.org In the context of silylated pyrazoles, the trimethylsilyl group can act as a removable blocking group or a handle for further functionalization. While direct Suzuki-Miyaura coupling of C-silylated pyrazoles is not the most common application, the silyl group plays a crucial role in regioselective synthesis strategies that lead to substrates for this reaction.

For instance, the synthesis of pyrazole derivatives often involves the functionalization of the pyrazole ring. researchgate.net Traditional cross-coupling reactions typically require pre-functionalized pyrazoles. researchgate.net Silylation offers a route to achieve regiocontrol. For example, iridium-catalyzed silylation of pyrazoles occurs with high selectivity determined by the steric environment of the C-H bonds. nih.gov This allows for the introduction of a silyl group at a specific position, which can then be converted to a more reactive group, such as a halide or triflate, suitable for Suzuki-Miyaura coupling. nih.gov

Research has demonstrated that silyl-pyrazoles can be converted to other functional groups that readily participate in Suzuki-Miyaura reactions. For example, a silyl-pyrazole was shown to couple with 3,5-(MeO)2-phenyl triflate to form a biaryl product in 70% yield when catalyzed by a palladium complex. nih.govscispace.com This highlights the utility of silylated pyrazoles as intermediates in the synthesis of more complex molecules via Suzuki-Miyaura coupling. The reaction conditions for such couplings are often mild and tolerate a wide range of functional groups. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Precursors Derived from Silylated Pyrazoles

Silylated Pyrazole DerivativeSubsequent FunctionalizationCoupling PartnerCatalyst SystemProduct TypeReference
1-Tosyl-3-methyl-4-trimethylsilyl-1H-pyrazoleBromination (NBS)Arylboronic AcidPd₂(dba)₃·CHCl₃ / BINAPBiaryl Pyrazole nih.govscispace.com
1-Tosyl-3-methyl-4-trimethylsilyl-1H-pyrazoleConversion to Triflate3,5-(MeO)₂-phenyl triflatePd₂(dba)₃·CHCl₃ / BINAPBiaryl Pyrazole nih.govscispace.com

Sonogashira Coupling of Silylated Pyrazole Intermediates

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for constructing carbon-carbon triple bonds. mdpi.com Silylated pyrazoles can serve as valuable precursors to the necessary halo- or triflyloxy-pyrazoles for this transformation.

The synthesis of alkynylpyrazoles can be achieved through the Sonogashira coupling of iodinated pyrazoles with terminal acetylenes. metu.edu.tr The iodinated pyrazoles themselves can be prepared from α,β-alkynic hydrazones, demonstrating a synthetic route that could potentially involve silylated intermediates for regiocontrol. metu.edu.tr

A reaction sequence involving a "Diacetylene zipper" reaction followed by Sonogashira coupling has been reported for the synthesis of complex pyrazole-containing structures. researchgate.net While not directly starting from this compound, this illustrates the compatibility of the pyrazole core with Sonogashira coupling conditions. Furthermore, the acyl Sonogashira coupling, which involves the reaction of an acid chloride with a silylated acetylene, is a well-established method for producing ynones, which are versatile intermediates for synthesizing various heterocyclic compounds, including pyrazoles. mdpi.com This suggests the potential for using silylated pyrazoles in related synthetic strategies.

Alkynones, which are key intermediates in the synthesis of pyrazoles, can be prepared via the carbonylative Sonogashira coupling of aryl thianthrenium salts with aliphatic alkynes. nih.gov This further underscores the importance of Sonogashira-type reactions in accessing pyrazole derivatives.

Palladium-Catalyzed C-H Arylation and Other Functionalizations

Direct C-H functionalization of pyrazoles represents a highly atom-economical approach to creating functionalized pyrazole derivatives. researchgate.net The inherent electronic properties of the pyrazole ring influence the regioselectivity of these reactions. researchgate.net The C-5 proton of the pyrazole ring is generally the most acidic, making the C-5 position susceptible to arylation. researchgate.net

Palladium catalysts have been extensively used for the directed C-H functionalization of pyrazoles, including arylation, alkenylation, and alkynylation. researchgate.net The nitrogen atom at the N2 position of the pyrazole ring often acts as a directing group, facilitating C-H activation at the C-5 position. researchgate.net

While direct C-H arylation of this compound itself is not extensively documented, the broader field of pyrazole C-H functionalization is highly relevant. Silylation can be used as a strategic tool to block certain positions, thereby directing C-H activation to other sites on the pyrazole ring or on a substituent. For example, the development of methods to control the selectivity of C(sp³)–H functionalization in the presence of C(sp²)–H bonds is an ongoing challenge. researchgate.net

An efficient method for accessing silylated heterocycles involves a palladium-catalyzed cyclization that relies on the activation of a non-activated C(sp³)-H bond alpha to a silicon atom. researchgate.net This reaction is proposed to proceed through a concerted metalation-deprotonation (CMD) mechanism. researchgate.net

Dynamic Processes in Trimethylsilyl-1H-pyrazoles

Trimethylsilyl-1H-pyrazoles exhibit fascinating dynamic behaviors, including prototropy and silylotropy, which involve the migration of a proton or a trimethylsilyl group, respectively. These processes can be studied using dynamic NMR (DNMR) spectroscopy and computational methods. researchgate.net

Prototropy and its Mechanistic Elucidation

Prototropic tautomerism is a fundamental process in heterocyclic chemistry, particularly in azoles with both N-substituted and N-unsubstituted nitrogen atoms. researchgate.net In pyrazoles, the adjacent positions of the nitrogen atoms facilitate the transfer of a migrating proton. researchgate.net

Theoretical studies on 4-trimethylsilyl-1H-pyrazole have been conducted to understand its prototropic behavior. researchgate.netresearchgate.net The prototropic barrier, which is the energy required for the proton to migrate from one nitrogen to the other, has been calculated. researchgate.netresearchgate.net These calculations, often performed at the GIAO/B3LYP/6–311++G(d,p) level, show good agreement with experimental values. researchgate.netresearchgate.netcsic.es The mechanism of prototropy can be influenced by the solvent, with explicit and implicit solvent models being used in theoretical calculations to account for these effects. researchgate.net

Silylotropy and Silicon Migration Phenomena

Silylotropy, the migration of a silyl group, is another dynamic process observed in trimethylsilyl-1H-pyrazoles. researchgate.net This phenomenon has been studied in compounds like 1-trimethylsilyl-1H-pyrazole. researchgate.netresearchgate.net The silylotropic barriers for these migrations have been calculated and compared with experimental data. researchgate.netresearchgate.netdntb.gov.ua

The mechanism of silylotropy in 1-trimethylsilyl-1H-pyrazole involves the transfer of the trimethylsilyl group between the two nitrogen atoms. researchgate.net Theoretical calculations have been instrumental in establishing the mechanism and understanding the transition state of this process. researchgate.netresearchgate.net The calculated barriers for silylotropy are generally in satisfactory accordance with experimental values obtained from DNMR studies. researchgate.netresearchgate.net

Table 2: Calculated Barriers for Dynamic Processes in Trimethylsilyl-1H-pyrazoles

CompoundDynamic ProcessCalculated Barrier (kJ·mol⁻¹)Reference
4-trimethylsilyl-1H-pyrazolePrototropy- researchgate.netresearchgate.net
1-trimethylsilyl-1H-pyrazoleSilylotropy123.5 (ΔE), 96.7 (ΔG) researchgate.netresearchgate.net
1-trimethylsilyl-4-methyl-1H-pyrazoleSilylotropy102.5 (ΔE) researchgate.netresearchgate.net

Note: The calculated barriers can vary depending on the computational method and the inclusion of solvent effects.

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 5 Trimethylsilyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-Methyl-5-(trimethylsilyl)-1H-pyrazole in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity, chemical environment, and spatial relationships of the atoms can be obtained.

Comprehensive ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The trimethylsilyl (B98337) group (Si(CH₃)₃) would typically appear as a sharp singlet far upfield, usually between 0.0 and 0.5 ppm, due to the electropositive nature of silicon. The N-methyl (N-CH₃) protons would resonate as a singlet, likely in the range of 3.5-4.0 ppm. The two protons on the pyrazole (B372694) ring are expected to appear as doublets due to mutual coupling. Based on analogous pyrazole systems, the H-3 proton would likely be downfield compared to the H-4 proton. For comparison, in 1-methylpyrazole (B151067), the H-3, H-4, and H-5 protons appear at approximately 7.56, 6.23, and 7.33 ppm, respectively. The introduction of the bulky and electron-donating trimethylsilyl group at the C-5 position would influence these shifts.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbon atoms of the trimethylsilyl group would produce a single signal at a high field, typically between -2 and 2 ppm. The N-methyl carbon is expected in the range of 35-40 ppm. The pyrazole ring carbons (C-3, C-4, and C-5) have characteristic chemical shifts. In N-methylated pyrazoles, C-3 and C-5 are typically found downfield relative to C-4 researchgate.net. The C-5 carbon, being directly attached to the silicon atom, would show a significant upfield or downfield shift depending on various factors, and its precise position would be a key indicator of the substitution pattern. Studies on other substituted pyrazoles show that C-3 and C-5 chemical shifts are sensitive to the nature of the substituent cdnsciencepub.com.

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum offers direct insight into the electronic environment of the nitrogen atoms in the pyrazole ring. For N-substituted pyrazoles, two distinct ¹⁵N signals are expected. In general, the N-1 ("pyrrole-like") nitrogen resonates at a higher field (more shielded) compared to the N-2 ("pyridine-like") nitrogen psu.edu. The chemical shifts are also influenced by factors such as solvent and the nature of substituents, which affect the nitrogen lone pair availability and ring electronics psu.edu. For 1-methyl-3-phenyl-5-methylpyrazole, the N-1 and N-2 chemical shifts have been reported at approximately -179 ppm and -90 ppm, respectively, relative to nitromethane.

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum is particularly informative for organosilicon compounds. For a trimethylsilyl group attached to a carbon atom, the ²⁹Si chemical shift is typically observed in the range of 0 to +10 ppm relative to tetramethylsilane (B1202638) (TMS) pascal-man.com. The precise chemical shift provides information about the electronic environment around the silicon atom, which is influenced by the pyrazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from analogous compounds and general NMR principles, as specific literature data for this compound is scarce.

PositionAtom TypePredicted Chemical Shift (ppm)Multiplicity
Si(CH₃)₃¹H0.1 - 0.4s
N-CH₃¹H3.6 - 3.9s
H-3¹H7.4 - 7.6d
H-4¹H6.1 - 6.3d
Si(CH₃)₃¹³C-1.0 - 1.0q
N-CH₃¹³C36 - 39q
C-3¹³C138 - 142d
C-4¹³C105 - 109d
C-5¹³C145 - 150s

Utilization of 2D NMR Techniques for Connectivity and Proximity Determination

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the scalar coupling network between the protons. For this compound, a cross-peak between the H-3 and H-4 protons would confirm their adjacent positions on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the ¹³C signals for C-3 and C-4 by correlating them to their attached protons, H-3 and H-4, respectively. The N-methyl carbon would also show a correlation to the N-methyl protons.

The N-methyl protons to both C-5 and C-2 of the pyrazole ring.

The trimethylsilyl protons to the C-5 carbon.

The H-3 proton to C-4 and C-5.

The H-4 proton to C-3 and C-5.

These correlations would provide unequivocal evidence for the proposed structure.

NMR Studies on Dynamic Processes and Tautomerism

For this compound, the nitrogen atom at position 1 is methylated, which precludes the possibility of the common annular prototropic tautomerism observed in N-unsubstituted pyrazoles. Therefore, under normal conditions, the molecule is expected to exist as a single, stable constitutional isomer. Dynamic processes, such as restricted rotation around the C-Si bond, are generally not observed at room temperature for trimethylsilyl groups due to the low rotational barrier.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a crystal structure for this compound has not been reported. However, the crystal structure of its isomer, 3-methyl-5-trimethylsilyl-1H-pyrazole, has been determined nih.govpsu.edu. In the solid state, this isomer exists as a hydrogen-bonded tetramer, with the N-H of one pyrazole unit forming a hydrogen bond with the N-2 atom of an adjacent molecule nih.gov.

For the title compound, this compound, the absence of an N-H proton means that such hydrogen-bonding motifs would not be present. The crystal packing would instead be governed by weaker van der Waals forces and potentially C-H···N or C-H···π interactions. The molecular geometry would be expected to feature a planar pyrazole ring. The bond lengths and angles would be influenced by the electronic effects of the N-methyl and C-trimethylsilyl substituents.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands.

C-H stretching: Aromatic C-H stretching vibrations from the pyrazole ring are expected around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups (N-CH₃ and Si(CH₃)₃) will appear in the 2960-2850 cm⁻¹ region.

C=N and C=C stretching: The pyrazole ring stretching vibrations will give rise to a series of bands in the 1600-1400 cm⁻¹ region.

Si-C stretching and CH₃ rocking/deformation: The trimethylsilyl group has several characteristic vibrations. A strong band due to the symmetric deformation of the methyl groups on silicon (umbrella mode) is typically observed around 1250 cm⁻¹. The Si-C stretching vibrations are expected in the 800-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrazole ring and the Si-C bonds are often strong in the Raman spectrum.

While a specific IR or Raman spectrum for this compound is not available in the surveyed literature, the expected regions for key vibrations can be summarized.

Table 2: Predicted IR Absorption Frequencies for this compound Note: These are estimated values based on characteristic group frequencies.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2960 - 2850Medium-Strong
C=N/C=C Ring Stretch1600 - 1400Medium-Strong
Si-CH₃ Symmetric Deformation~1250Strong
Si-C Stretch800 - 600Medium-Strong

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum gives valuable information about the stability of different parts of the molecule and helps to confirm its structure.

For this compound (C₇H₁₄N₂Si), the calculated exact mass is 154.0926 g/mol . The mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z 154.

The fragmentation pathways would likely involve the loss of stable neutral fragments. Key expected fragmentations include:

Loss of a methyl group: A peak at [M-15]⁺ (m/z 139) corresponding to the loss of a methyl radical from the trimethylsilyl group is a very common fragmentation pattern for TMS-containing compounds. This is often a major peak in the spectrum.

Cleavage of the Si-C bond: Fragmentation could lead to the formation of the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73, which is a hallmark of trimethylsilyl compounds.

Ring fragmentation: The pyrazole ring could also undergo fragmentation, although the specific pathways would depend on the relative bond strengths.

Analysis of these fragmentation patterns would provide strong corroborating evidence for the structure of this compound.

Theoretical and Computational Chemistry Studies on 1 Methyl 5 Trimethylsilyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and reactivity of organic molecules. For derivatives of pyrazole (B372694), DFT calculations provide a robust framework for analyzing their electronic characteristics and predicting their behavior in chemical reactions.

Electronic Structure, Frontier Molecular Orbital (FMO) Analysis, and Electrostatic Potential (MEP) Mapping

Theoretical investigations into the electronic properties of silylated pyrazoles, such as the closely related ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, offer valuable insights into the title compound. researchgate.netbohrium.comresearchgate.netnsc.ru DFT calculations are employed to determine the optimized molecular structure and to map the distribution of electrons. researchgate.netbohrium.comresearchgate.netnsc.ru

The electronic structure is fundamentally described by the arrangement of molecular orbitals. Frontier Molecular Orbital (FMO) analysis , which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.govresearchgate.netntu.edu.iq A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ntu.edu.iq For pyrazole derivatives, these calculations help in understanding their electronic transitions and potential applications in materials science. uomphysics.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.netbohrium.comresearchgate.netnsc.ru The MEP map uses a color spectrum to indicate different electrostatic potential values, where red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. This analysis is instrumental in predicting the sites of intermolecular interactions.

A study on ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate revealed that the optimized molecular structure obtained from DFT calculations is consistent with experimental X-ray diffraction data. researchgate.netresearchgate.netnsc.ru Further investigation of its molecular electrostatic potential and frontier molecular orbitals provided insights into its physical and chemical properties. researchgate.netresearchgate.netnsc.ru

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts. nih.govresearchgate.netufv.br The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. researchgate.net These theoretical predictions are invaluable for several reasons: they can aid in the assignment of complex experimental spectra, help to distinguish between isomers, and provide a basis for understanding the relationship between a molecule's structure and its spectroscopic properties.

For pyrazole derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts have been shown to correlate well with experimental data, especially when appropriate computational levels of theory and basis sets are used. nih.govresearchgate.netufv.br The accuracy of these predictions can be influenced by the choice of the functional and basis set, as well as the consideration of solvent effects. nih.govresearchgate.net While specific calculated NMR data for 1-Methyl-5-(trimethylsilyl)-1H-pyrazole is not extensively documented in the literature, studies on similar structures, such as 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, have demonstrated that DFT methods can achieve excellent linear correlations between calculated and experimental shifts. nih.govresearchgate.net

A study on 3-methyl-5-trimethylsilyl-1H-pyrazole, a tautomer of the title compound, provides experimental structural data from X-ray crystallography, which can serve as a benchmark for validating the geometric parameters used in computational models. nih.gov

Below is a table showing typical experimental and calculated NMR data for a related pyrazole structure.

AtomExperimental Shift (ppm)Calculated Shift (ppm)
H17.507.55
C3145.2146.1
C4105.8106.3
C5138.9139.5
Note: This is illustrative data for a generic pyrazole and not specific to this compound.

Investigation of Reaction Mechanisms, Transition States, and Activation Energies

DFT calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. Such studies can provide a deep understanding of why certain products are formed over others and the conditions required for a reaction to occur.

For pyrazole systems, computational studies have been used to explore various reactions, such as sigmatropic rearrangements. nih.gov These studies compute the energies of reactants, products, intermediates, and transition states, thereby elucidating the most favorable reaction pathways. For instance, in the study of spirobicyclic pyrazole synthesis, computed transition state energies were consistent with the experimentally observed ring contraction pathway. nih.gov

Conformational Analysis and Energetic Stability of Isomers

Molecules can often exist in different spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformations (local minima on the potential energy surface) and determining their relative energies. For a molecule like this compound, this could involve rotation around the C-Si bond and the N-CH₃ bond.

Computational methods can systematically explore the conformational space to find the most stable structures. The energetic stability of different isomers, such as positional isomers where the methyl and trimethylsilyl (B98337) groups are at different positions on the pyrazole ring, can also be compared through DFT calculations. This information is crucial for understanding which isomers are likely to be predominantly formed in a synthesis.

Modeling of Intramolecular Rearrangements (Prototropy, Silylotropy)

Substituted pyrazoles can undergo intramolecular rearrangements. Prototropy involves the migration of a proton, while silylotropy involves the migration of a silyl (B83357) group. In the case of silylated pyrazoles, the migration of the trimethylsilyl group between the two nitrogen atoms of the pyrazole ring is a known dynamic process.

Computational modeling can shed light on the mechanism and energetics of these rearrangements. By calculating the energy barrier for the migration, it is possible to predict the rate at which these processes occur. These theoretical studies can help to explain dynamic NMR observations where signal averaging or broadening is seen due to rapid intramolecular exchange. Studies on related systems have shown that such rearrangements can have significant activation barriers. nih.gov

Quantum Chemical Insights into Regioselectivity and Stereoselectivity

In many chemical reactions involving substituted pyrazoles, the formation of more than one regioisomer or stereoisomer is possible. Quantum chemical calculations can provide valuable insights into the factors that control the regioselectivity and stereoselectivity of these reactions.

By calculating the energies of the different possible transition states leading to the various products, chemists can predict which isomer will be formed preferentially. rsc.orgnih.gov For example, in the synthesis of pyrazoles, the reaction of an unsymmetrical hydrazine (B178648) with a diketone can lead to two different regioisomers. DFT calculations can be used to analyze the transition states for the formation of each isomer, and the isomer with the lower activation energy is expected to be the major product. rsc.orgnih.gov This predictive capability is a powerful tool in synthetic planning.

Advanced Synthetic Applications and Chemical Utility of 1 Methyl 5 Trimethylsilyl 1h Pyrazole

As a Versatile Synthetic Building Block in Organic Synthesis

The presence of the trimethylsilyl (B98337) group at the 5-position of the 1-methyl-1H-pyrazole core is pivotal to its synthetic utility. The C-Si bond can be selectively cleaved and replaced with various functional groups, or it can influence the reactivity of the pyrazole (B372694) ring, directing subsequent chemical transformations.

1-Methyl-5-(trimethylsilyl)-1H-pyrazole is an important precursor for the synthesis of various functionalized pyrazole derivatives. The trimethylsilyl group can act as a placeholder, allowing for the introduction of other functionalities at the 5-position of the pyrazole ring through desilylation-functionalization reactions. This approach provides a regioselective method for the synthesis of pyrazoles with diverse substitution patterns, which are of significant interest in medicinal chemistry and agrochemistry. mdpi.comznaturforsch.com

For instance, silylated pyrazoles can be converted into the corresponding borylated or stannylated derivatives. These intermediates are then amenable to a variety of cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or other organic moieties at the pyrazole core. znaturforsch.com The general strategy often involves the protection of the pyrazole NH group (if present), followed by metalation and reaction with an appropriate electrophile like Me3SiCl to yield the silylated pyrazole. beilstein-journals.org Subsequent deprotection and functionalization can then be carried out.

The table below summarizes some examples of functionalized pyrazoles that can be conceptually derived from silylated pyrazole precursors, highlighting the versatility of this synthetic approach.

Precursor TypeFunctionalization ReactionResulting DerivativePotential Application
Silylated PyrazoleHalogenation (e.g., with ICl)IodopyrazoleCross-coupling reactions
Silylated PyrazoleAcylation (Friedel-Crafts)Pyrazolyl KetonePharmaceutical intermediate
Silylated PyrazoleProtodesilylationUnsubstituted at C5Further selective functionalization
Silylated PyrazoleConversion to boronic esterPyrazoleboronic EsterSuzuki coupling reactions

This table illustrates the conceptual synthetic utility based on known reactivity of silyl-aryl compounds.

Research on related trifluoromethylated pyrazoles has demonstrated that functional groups can be introduced at various positions. For example, direct ortho-metalation (DoM) reactions on related bromo-pyrazole derivatives have been used to introduce acid and boron pinacolate groups. researchgate.netnih.gov

The reactivity of this compound extends to the construction of more complex, fused heterocyclic systems. The silyl (B83357) group can be a key facilitator in cyclization reactions, leading to novel molecular architectures.

A notable example is the synthesis of benzosilino pyrazoles. This transformation can be achieved through a palladium-catalyzed intramolecular cyclization of an iodoaryl substrate bearing a trimethylsilyl-pyrazole moiety. nih.gov This reaction proceeds via the activation of a non-activated C(sp³)-H bond alpha to the silicon atom, demonstrating a sophisticated use of the silyl group to direct the formation of a new fused ring system. nih.gov

Furthermore, functionalized pyrazoles, which can be accessed from silylated precursors, are themselves valuable building blocks for fused heterocycles. For example, aminopyrazoles are widely used in multicomponent reactions to construct pyrazole-fused systems like pyrazolopyrimidines. mdpi.com Similarly, pyrazole carbaldehydes, which could be prepared from a silyl-pyrazole precursor via Vilsmeier-Haack or other formylation methods, are used in condensation reactions to build fused scaffolds. researchgate.net The synthesis of pyrazole-fused pyridine (B92270) derivatives has also been reported, showcasing the broad applicability of pyrazole building blocks in creating diverse heterocyclic libraries. beilstein-journals.org

The following table presents examples of complex heterocyclic scaffolds constructed from pyrazole precursors, illustrating the potential of this compound as a starting material for such systems.

Pyrazole Precursor TypeReactionResulting Heterocyclic Scaffold
Iodoaryl-Silyl-PyrazolePd-catalyzed C-H activationBenzosilino Pyrazole nih.gov
AminopyrazoleCondensation with diketonePyrazolo[1,5-a]pyrimidine mdpi.com
Pyrazole CarbaldehydeCondensation with active methylene (B1212753) compoundsPyranopyrazole researchgate.net
Bromo-pyrazole carbaldehydeHydrazine (B178648) condensation/cyclizationPyrazolo[3,4-c]pyrazole researchgate.net

Role in Organometallic Chemistry and Catalysis

Silylated pyrazoles, including this compound, play a significant role in organometallic chemistry, primarily as precursors to specialized ligands for transition metal complexes. These complexes, in turn, can exhibit interesting catalytic properties.

A prominent application of silylated pyrazoles is in the synthesis of scorpionate-type ligands. Scorpionate ligands are tridentate ligands that bind to a metal in a fac-pincer fashion. The use of a trimethylsilyl group on the pyrazole ring, as in the isomer 3-methyl-5-trimethylsilyl-1H-pyrazole, allows for the creation of ligands with reduced steric hindrance compared to the more common tert-butyl substituted analogues. acs.org This modulation of the ligand's steric profile can have a significant impact on the properties and reactivity of the resulting metal complexes. acs.org The synthesis of such silylated pyrazoles has been reported to proceed via the reaction of trimethylsilyldiazomethane (B103560) with n-butyllithium, followed by reaction with an α,β-unsaturated nitrile. acs.org

These pyrazole-based ligands are excellent chelating agents for a variety of transition metals, forming stable complexes. nih.govbohrium.com The resulting organometallic complexes have been studied for their diverse chemical and physical properties. nih.govrsc.org

Transition metal complexes bearing pyrazole-based ligands are known to be active catalysts in a range of organic transformations. While specific catalytic applications of complexes derived directly from this compound are not extensively documented, the broader class of pyrazole-containing complexes provides a strong indication of their potential.

For example, copper(II) complexes of pyrazole-based ligands have been shown to exhibit excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. researchgate.net The catalytic efficiency of these systems is influenced by the ligand structure, the metal salt anion, and the solvent, highlighting the tunability of these catalysts. researchgate.net Ruthenium(II) complexes with pincer-type pyrazole ligands have also been investigated for their catalytic activity in transfer hydrogenation reactions.

The utility of the silyl group in directing catalytic reactions is also a promising area. Transition metal complexes with silyl ligands are known to be intermediates in various catalytic silylation reactions. Therefore, complexes of this compound could potentially be explored for applications in C-H silylation or other silicon-mediated transformations.

The following table provides examples of metal-catalyzed reactions using pyrazole-based ligands, suggesting potential applications for complexes derived from the title compound.

MetalLigand TypeCatalytic ReactionReference
Copper(II)Pyrazole-based Schiff baseCatechol Oxidation researchgate.net
Ruthenium(II)Pincer-type bis(pyrazolyl)pyridineTransfer Hydrogenation
Palladium(II)PhosphineC-H Functionalization

Potential Applications in Material Science

The pyrazole scaffold is recognized for its utility in the development of functional materials. acs.org Pyrazole derivatives have been investigated for their luminescent and fluorescent properties, which are crucial for the development of optical materials and sensors. acs.org The incorporation of pyrazole moieties into larger molecular architectures can lead to materials with interesting electronic and photophysical properties.

While specific applications of this compound in material science are not yet well-defined in the literature, its potential can be inferred from the properties of related compounds. The ability to functionalize the pyrazole ring, facilitated by the trimethylsilyl group, allows for the tuning of its electronic properties. This could be exploited in the design of new organic light-emitting diodes (OLEDs), sensors, or other functional materials. The introduction of a silicon atom could also impart unique properties to the resulting materials, such as improved thermal stability or different solubility characteristics. The general versatility of pyrazoles in coordination chemistry also opens up the possibility of creating metal-organic frameworks (MOFs) with tailored properties for applications in gas storage, separation, or catalysis. nih.gov

Incorporation into Advanced Polymeric Structures

While direct polymerization of this compound is not extensively documented, its chemical structure suggests significant potential as a monomer or a precursor in the synthesis of advanced polymeric materials. The presence of the trimethylsilyl (TMS) group offers a reactive site for various polymerization and modification reactions.

The synthesis of pyrazole-containing polymers is an area of growing interest due to the diverse properties these heterocycles impart, including thermal stability and metal-coordinating capabilities. mdpi.com Pyrazole-linked covalent organic polymers have been synthesized through methods like asynchronous double Schiff base formation, resulting in porous materials with high thermal and chemical stability. mdpi.com

The trimethylsilyl group on the pyrazole ring can be exploited in several ways for polymer synthesis. For instance, silyl groups can be transformed into other functional groups that are more amenable to polymerization. researchgate.net Palladium-catalyzed C-H activation of a TMS group has been demonstrated as a method to create new silylated heterocycles, which can serve as versatile building blocks. researchgate.net

One potential pathway for incorporating this compound into a polymer backbone is through desilylation followed by coupling reactions. mdpi.com The cleavage of the C-Si bond can generate a reactive intermediate that can be subsequently polymerized. Additionally, the development of poly(silyl ether)s through copper-catalyzed dehydrocoupling polymerization of monomers containing silane (B1218182) and hydroxyl groups showcases a sustainable route to silicon-containing polymers. dicp.ac.cn Although not directly involving a pyrazole, this methodology highlights the potential for creating polymers from silyl-functionalized precursors.

The table below outlines potential polymerization strategies for incorporating this compound into polymeric structures, based on the reactivity of silylated heterocycles.

Polymerization StrategyDescriptionPotential Polymer Properties
Desilylation and Coupling Removal of the trimethylsilyl group to generate a reactive pyrazole anion, followed by reaction with difunctional electrophiles to form a polymer chain.High thermal stability, potential for metal coordination.
Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) after conversion of the TMS group to a more reactive handle (e.g., a halide). mdpi.comConjugated polymers with interesting optoelectronic properties.
Ring-Opening Metathesis Polymerization (ROMP) Functionalization of the pyrazole ring with a strained cyclic olefin, followed by ROMP.Well-defined polymer architectures with pendant pyrazole units.
Condensation Polymerization Reaction of a functionalized derivative of the pyrazole (e.g., with a carboxylic acid or amine group) with a suitable comonomer.Polyamides or polyesters with pyrazole moieties in the backbone.

Functionalization of Surfaces for Specific Chemical Properties

The modification of surfaces to impart specific chemical properties, such as hydrophobicity or hydrophilicity, is crucial in a wide range of applications, from self-cleaning coatings to biomedical implants. mdpi.comnih.gov The chemical structure of this compound makes it a candidate for surface functionalization, primarily due to the presence of the trimethylsilyl group.

The introduction of trimethylsilyl groups onto a surface is a well-established method for increasing hydrophobicity. capes.gov.brresearchgate.net This is attributed to the low surface energy of the methyl groups of the TMS moiety. Silica (B1680970) surfaces, for example, can be rendered hydrophobic by reaction with silylating agents, which replace surface silanol (B1196071) (Si-OH) groups with trimethylsilyl groups. capes.gov.br This process reduces the number of available O-H groups for interaction with water. researchgate.net

The table below summarizes the potential effects of using this compound for surface functionalization.

Surface PropertyMechanism of ActionPotential Applications
Hydrophobicity The low surface energy of the trimethylsilyl groups reduces the surface's affinity for water.Water-repellent coatings, anti-fouling surfaces.
Controlled Wettability The combination of the hydrophobic TMS group and the potentially more polar pyrazole ring could allow for fine-tuning of surface wettability.Microfluidic devices, patterned surfaces.
Adhesion Promotion The pyrazole moiety could potentially interact with specific substrates or be further functionalized to enhance adhesion.Coatings for metals and polymers.
Metal Sequestration The nitrogen atoms in the pyrazole ring could act as ligands for metal ions, enabling the creation of surfaces that can capture specific metals. mdpi.comSensors, environmental remediation.

Future Research Trajectories and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally benign, and economically viable methods for synthesizing 1-Methyl-5-(trimethylsilyl)-1H-pyrazole and its derivatives. Current synthetic strategies often rely on traditional methods, but significant opportunities exist for innovation.

Green Chemistry Approaches : The application of green chemistry principles is a paramount future direction. This includes the use of microwave-assisted synthesis and grinding techniques, which have been successfully employed for other pyrazole (B372694) derivatives to reduce reaction times and reliance on volatile organic solvents. nih.gov Exploring one-pot multicomponent reactions (MCRs) could offer a step-economical (PASE) approach to assembling the functionalized pyrazole core. mdpi.comnih.gov The use of safer, reusable catalysts, such as nano-ZnO or silica-functionalized materials, presents another avenue for creating more sustainable synthetic protocols. bohrium.comnih.gov

Flow Chemistry : Continuous-flow synthesis offers enhanced safety, scalability, and precise control over reaction parameters. nih.gov Developing a flow-based synthesis for this compound, potentially involving the 1,3-dipolar cycloaddition of trimethylsilyldiazomethane (B103560) with appropriate alkynes, could significantly improve production efficiency and safety, especially when handling energetic intermediates. nih.gov

Catalytic Innovations : There is a need to explore novel catalytic systems that offer higher regioselectivity and yield. For instance, palladium-catalyzed coupling and annulation strategies or silver-catalyzed reactions, which have been effective for other substituted pyrazoles, could be adapted. researchgate.netmdpi.com Furthermore, developing catalytic methods for direct C-H silylation of the 1-methyl-1H-pyrazole core would represent a significant advancement in synthetic efficiency.

Exploration of Unconventional Reactivity Patterns and Selectivities

The interplay between the pyrazole ring and the trimethylsilyl (B98337) group offers fertile ground for discovering novel chemical transformations. The trimethylsilyl group can act as a removable placeholder, a directing group for metallation, or a precursor to other functional groups.

C-H Activation : Palladium-catalyzed C-H activation of a C(sp³)–H bond on the trimethylsilyl (TMS) group itself has been demonstrated for related silylated pyrazoles, leading to the formation of novel fused-ring systems like benzosilino pyrazoles. researchgate.netsemanticscholar.org Future work could expand this methodology to this compound, enabling the synthesis of complex, polycyclic architectures with potential applications in materials science and medicinal chemistry.

Transborylation Catalysis : Recent developments in borane-catalyzed intramolecular 1,1-carboboration of silyl-alkynes highlight the potential of transborylation for creating functionalized silyl-heterocycles. nih.gov Applying this strategy could lead to novel transformations of this compound, expanding the toolkit for creating silicon-containing heterocycles. researchgate.net

Cycloaddition Reactions : The pyrazole ring can participate in various cycloaddition reactions. Investigating the reactivity of the silylated pyrazole in [3+2] cycloadditions could lead to new poly-heterocyclic systems. mdpi.com The influence of the bulky and electronically distinct trimethylsilyl group on the regioselectivity and stereoselectivity of these reactions is a key area for exploration.

Intramolecular Silyl-Heck Reactions : The development of intramolecular silyl-Heck reactions provides a novel route to unsaturated silicon heterocycles. nih.gov Designing derivatives of this compound with tethered alkenes could enable the synthesis of unique fused silacycles, offering insights into the mechanism and scope of this emerging reaction. nih.gov

Advancements in Integrated Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is crucial for accelerating research and gaining deeper mechanistic insights. nih.gov

Predictive Modeling : Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be employed to predict the electronic structure, chemical shifts (¹H, ¹³C, ²⁹Si NMR), and reactivity of this compound. eurasianjournals.comresearchgate.netresearchgate.net Such theoretical studies can guide experimental efforts by predicting reaction outcomes, identifying the most stable isomers, and elucidating reaction mechanisms, such as prototropic and silylotropic shifts. researchgate.net

Reaction Mechanism Elucidation : Integrated computational and experimental studies can provide a detailed understanding of reaction pathways. For example, computational modeling can help rationalize the regioselectivity observed in electrophilic substitution or metal-catalyzed functionalization reactions, complementing experimental findings. nih.govresearchgate.net

Virtual Screening and Design : In the context of drug discovery, molecular docking and dynamics simulations can predict the binding modes and affinities of this compound derivatives with biological targets like enzymes or receptors. nih.goveurasianjournals.comresearchgate.netnih.gov This computational screening can prioritize compounds for synthesis and biological evaluation, making the drug discovery process more efficient. nih.govresearchgate.net

Integration into Emerging Chemical Technologies and Methodological Innovations

The unique properties of this compound make it a candidate for integration into cutting-edge chemical technologies.

Materials Science : Pyrazole derivatives are known to form the basis of ligands for metal-organic coordination compounds and fluorescent materials. nih.govmdpi.com The trimethylsilyl group can be used to tune the electronic properties and solubility of such materials. Future research could explore the synthesis of polymers or metal-organic frameworks (MOFs) incorporating the this compound unit for applications in sensing, catalysis, or electronics. mdpi.com

Medicinal Chemistry Scaffolding : Pyrazole is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.commdpi.commdpi.comnih.gov The trimethylsilyl group can serve as a versatile synthetic handle for late-stage functionalization, allowing for the rapid generation of diverse compound libraries for biological screening. mdpi.com This approach could accelerate the discovery of new therapeutic agents for a range of diseases, including cancer and diabetes. nih.govnih.govtandfonline.com

Agrochemical Development : Pyrazole derivatives are also prominent in agrochemicals. mdpi.comnih.gov The specific substitution pattern of this compound could be exploited to develop new herbicides, fungicides, or insecticides, with the TMS group potentially influencing the compound's stability, uptake, and mode of action.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing trimethylsilyl groups onto pyrazole rings, and how do reaction conditions influence regioselectivity?

  • Methodology : Electrophilic silylation using trimethylsilyl chloride under basic conditions (e.g., NaH in THF) is a common approach. Microwave irradiation can enhance reaction efficiency, as demonstrated in tetrazole syntheses . Regioselectivity at the 5-position is favored due to the directing effect of the 1-methyl group, observed in analogous pyrazole derivatives .
  • Optimization : Vary catalysts (e.g., metal salts ), solvent polarity, and temperature (25–100°C). Monitor progress via TLC or ¹H NMR.

Q. Which chromatographic techniques are optimal for purifying 1-Methyl-5-(trimethylsilyl)-1H-pyrazole?

  • Methodology : Flash chromatography with silica gel and gradient elution (cyclohexane/ethyl acetate 0–100%) effectively isolates hydrophobic silylated pyrazoles . For high-purity requirements, reverse-phase HPLC using C18 columns with acetonitrile/water gradients resolves challenging separations .
  • Key Step : Pre-purification via hexane trituration removes non-polar impurities.

Q. How can spectroscopic methods confirm the structure of this compound?

  • Methodology : Use multinuclear NMR (¹H, ¹³C, 29Si) and 2D techniques (HSQC, HMBC ). The trimethylsilyl group appears as a singlet at δ 0.1–0.3 ppm in ¹H NMR. HMBC correlations between the silyl protons and C5 confirm connectivity.
  • Validation : High-resolution mass spectrometry (HRMS) provides exact mass confirmation.

Advanced Research Questions

Q. How can regioselectivity challenges in polysubstituted pyrazole synthesis be systematically addressed?

  • Methodology : Leverage steric/electronic directing effects. The 1-methyl group directs substitution to the 5-position , but bulky silylating agents may require kinetic control (slow addition, low temperatures).
  • Advanced Tools : In situ ReactIR monitors intermediate formation to identify dominant pathways.

Q. What cross-coupling strategies functionalize this compound effectively?

  • Methodology : Suzuki-Miyaura coupling with boronate esters (e.g., 5-borylated precursors ) introduces aryl/heteroaryl groups. Optimize using Pd(PPh₃)₄ and K₂CO₃ at 60°C for >80% yields .
  • Comparison : Sonogashira coupling requires anhydrous conditions, while Stille coupling with stannanes offers broader substrate tolerance.

Q. How does computational chemistry aid in designing stable derivatives of this compound?

  • Methodology : DFT calculations (B3LYP/6-31G*) predict bond dissociation energies (BDEs) to identify labile sites. Molecular dynamics simulations assess steric hindrance under physiological conditions.
  • Application : Docking studies with COX-2 model binding affinities, guiding substituent modifications for enhanced activity.

Q. What methodologies resolve contradictions between spectroscopic data and expected structures?

  • Methodology : Use 2D NMR (COSY, HSQC, HMBC ) to confirm spin systems. X-ray crystallography provides unambiguous structural validation. If unavailable, ROESY correlates spatially proximate protons.
  • Validation : Independent synthesis via alternative routes and comparative spectral analysis (e.g., IR, Raman) identifies impurities.

Q. How do steric effects of the trimethylsilyl group influence biological activity?

  • Methodology : The silyl group increases lipophilicity, enhancing membrane permeability but reducing solubility. In COX inhibition assays , bulkier substituents at C5 decrease activity due to steric clashes.
  • SAR Studies : Compare analogs with varying silyl groups (e.g., TMS vs. TBS) and use molecular dynamics to quantify protein-ligand interactions.

Notes

  • Advanced questions emphasize mechanistic analysis, computational modeling, and resolving data contradictions.
  • References align with methodologies from peer-reviewed journals (e.g., Beilstein J. Org. Chem. , Archiv der Pharmazie ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.